The compound (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine, also known by its chemical structure as CHClFN, is a chiral amine featuring a prop-2-enyl group attached to a chloro-fluorophenyl moiety. It possesses a molecular weight of approximately 173.62 g/mol and is characterized by the presence of both chlorine and fluorine substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity.
Further studies are needed to elucidate the specific biological activities associated with this compound.
The synthesis of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine can be achieved through several methods:
This compound has potential applications in various fields:
Several compounds share structural similarities with (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine. Below is a comparison highlighting their unique features:
| Compound Name | Structure | Similarity | Unique Features |
|---|---|---|---|
| (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | CHClFN | High | Shorter alkyl chain; potential different biological activity. |
| 1-(4-Fluorophenyl)prop-2-en-1-amine | CHFN | Moderate | Lacks chlorine; may exhibit different pharmacological properties. |
| (S)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride | CHClFN | High | Different stereochemistry; potential variations in biological activity. |
The uniqueness of (1R)-1-(2-Chloro-6-fluorophenyl)prop-2-enylamine lies in its specific combination of halogen substituents and chiral center, which may confer distinct properties compared to its analogs.